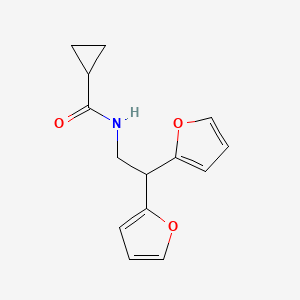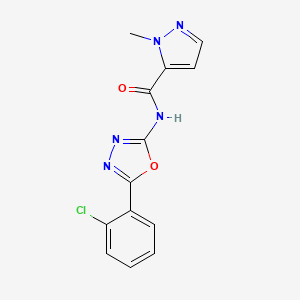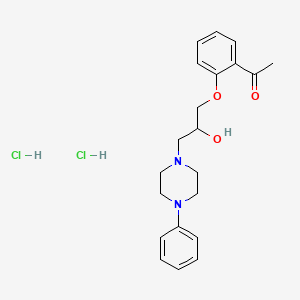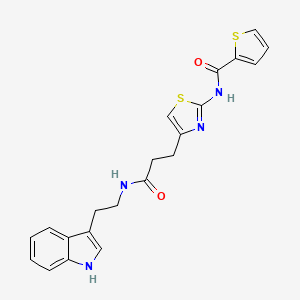
N-(2,2-di(furan-2-yl)ethyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,2-di(furan-2-yl)ethyl)cyclopropanecarboxamide, also known as DFECPA, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields.
Scientific Research Applications
Furan Derivatives and Their Applications
Chemistry and Applications of Furan Derivatives : Furan derivatives, such as those from biomass conversion, play a crucial role in sustainable chemistry, serving as precursors for polymers, fuels, and various functional materials. The conversion of plant biomass into furan derivatives like 5-Hydroxymethylfurfural (HMF) and its further transformation into value-added chemicals underscores the potential of furan compounds in developing new generation materials and energy solutions (Chernyshev et al., 2017).
Self-Healing Polymers : Research on self-healing materials utilizing thermally reversible Diels–Alder chemistry often involves furan groups. These innovations highlight the potential of incorporating furan derivatives into polymeric materials for enhanced durability and self-repairing capabilities, pointing towards advanced material science applications (Liu & Chuo, 2013).
Ethylene Perception and Plant Research
Ethylene and Plant Biology : The study and manipulation of ethylene perception in plants, utilizing compounds like 1-methylcyclopropene (1-MCP), have profound implications for agricultural science and food storage technologies. Research in this area focuses on extending the shelf life of fruits and vegetables, understanding ripening processes, and exploring ethylene's role in plant physiology (Watkins, 2006).
Biomass Conversion and Sustainability
Biomass-Derived Chemicals : The transformation of biomass-derived furfurals into cyclopentanones and their derivatives illustrates the versatility of furan compounds in synthesizing chemicals traditionally obtained from petrochemicals. This area of research supports the development of bio-based chemicals and highlights the potential for more sustainable industrial processes (Dutta & Bhat, 2021).
properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c16-14(10-5-6-10)15-9-11(12-3-1-7-17-12)13-4-2-8-18-13/h1-4,7-8,10-11H,5-6,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLZJKQEAZNSIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC(C2=CC=CO2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-chlorobenzyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2495829.png)
![[1-(Quinazolin-4-yl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2495833.png)

![4-{4-[(4-methylphenyl)sulfonyl]piperazino}-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2495836.png)



![8-(2,4-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-1,3,5-trihydroimidazolidino[1, 2-h]purine-2,4-dione](/img/structure/B2495844.png)
![6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine](/img/structure/B2495845.png)




![3-(4-chlorophenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2495851.png)